molecular formula C10H7F3N2O B1607583 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 419534-37-5

2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1607583
CAS No.: 419534-37-5
M. Wt: 228.17 g/mol
InChI Key: QRMBMSKLEQIKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide. The structural formula reveals a benzene ring substituted with a trifluoromethyl group at the ortho position, connected through an amide linkage to a cyanoacetic acid derivative. The molecular structure consists of a central phenyl ring bearing a trifluoromethyl substituent (-CF₃) at the 2-position, with the acetamide nitrogen directly attached to the aromatic system. The acetamide portion contains a cyano group (-CN) attached to the methylene carbon adjacent to the carbonyl group, creating a α-cyanoacetamide structure.

The compound adopts a planar configuration around the amide bond, with the cyano group and trifluoromethyl substituent positioned to minimize steric hindrance while maximizing electronic interactions. The trifluoromethyl group's electron-withdrawing nature significantly influences the electronic distribution throughout the molecular framework, affecting both the aromatic system and the amide functionality. Computational studies indicate that the molecule exhibits restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance stabilization.

Chemical Abstracts Service Registry Number and Synonyms

Properties

IUPAC Name

2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-9(16)5-6-14/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMBMSKLEQIKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368540
Record name 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419534-37-5
Record name 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Trifluoromethylaniline with Cyanoacetyl Chloride

One classical method involves the reaction of p-trifluoromethylaniline with cyanoacetyl chloride in the presence of a base such as pyridine, typically in an anhydrous organic solvent like tetrahydrofuran (THF).

Procedure:

  • In a reaction flask, add p-trifluoromethylaniline (2.254 g, 0.014 mol) and pyridine (10 mL, 0.126 mol) dissolved in anhydrous THF (20 mL).
  • Cool the mixture in an ice bath.
  • Dropwise add cyanoacetyl chloride (1.22 g, 0.012 mol) to the stirred solution. The temperature rises during addition.
  • After complete addition, allow the reaction to proceed at room temperature (~25°C) for 2 hours.
  • The product, 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide, is obtained after workup.

This method yields the target compound efficiently, with the reaction temperature carefully controlled to avoid side reactions.

Condensation Using Cyanoacetic Anhydride and p-Trifluoromethylaniline

An alternative and industrially favorable approach avoids the use of cyanoacetyl chloride, which is unstable and difficult to handle on a large scale. Instead, cyanoacetic acid is dehydrated to form cyanoacetic anhydride, which then reacts with p-trifluoromethylaniline.

Procedure (Embodiment 2 from patent CN102786437A):

  • Mix cyanoacetic anhydride (22.8 g), p-trifluoromethylaniline (12.08 g), acetonitrile (120 mL), and a catalytic amount of concentrated sulfuric acid (0.075 g).
  • Heat the mixture to 81°C and stir for 36 hours.
  • Concentrate the reaction mixture under reduced pressure.
  • Add ethyl acetate (300 mL) and wash the organic layer successively with hydrochloric acid solution (2.7 mol/L, 150 mL × 3) and saturated sodium chloride solution (150 mL × 3).
  • Concentrate the organic layer and recrystallize the residue from ethanol to obtain the product as a light yellow powder.

Yield and Characterization:

  • Yield: 73.1%
  • Melting point: 191–193°C
  • Mass spectrum (m/z): 227 (M+)

This method is advantageous for industrial production due to better reagent stability and reduced environmental pollution compared to methods using cyanoacetyl chloride.

Summary Data Table of Preparation Methods

Method Starting Materials Conditions Solvent Reaction Time Yield (%) Notes
Acylation with Cyanoacetyl Chloride p-Trifluoromethylaniline, Cyanoacetyl chloride, Pyridine Ice bath addition, then 25°C for 2h Anhydrous THF 2 hours Not specified Temperature control critical; uses reactive acyl chloride
Condensation with Cyanoacetic Anhydride p-Trifluoromethylaniline, Cyanoacetic anhydride, H2SO4 catalyst 81°C, 36h Acetonitrile 36 hours 73.1% Industrially favorable; avoids unstable acyl chloride
Further Functionalization (Context) 2-Cyano-N-(4-trifluoromethyl-phenyl)-acetamide, NaH, Acetyl chloride Ice bath then RT, 24h Dry THF 24 hours 78.5% (teriflunomide) Shows intermediate use

Analytical and Physical Data

  • Molecular formula: C10H7F3N2O
  • Molecular weight: 228.17 g/mol
  • Physical state: White to light yellow powder/crystals
  • Melting point: Approximately 194–198°C (literature range)
  • Purity: >98% (GC analysis)

Research Findings and Considerations

  • The use of cyanoacetic anhydride as an acylating agent offers a safer, more scalable alternative to cyanoacetyl chloride, which is unstable and generates harmful byproducts.
  • Acid catalysis (e.g., sulfuric acid) facilitates the condensation between cyanoacetic anhydride and trifluoromethylaniline.
  • Reaction times and temperatures are optimized to maximize yield and purity while minimizing side products.
  • Purification typically involves solvent extraction, acid/base washing, and recrystallization to achieve high purity suitable for pharmaceutical intermediate use.
  • The compound is a key intermediate in the synthesis of active pharmaceutical ingredients targeting dihydroorotate dehydrogenase, relevant for autoimmune diseases.

Chemical Reactions Analysis

Amidoxime Formation via Hydroxylamine Addition

The most extensively studied reaction of this compound involves conversion to amidoximes through nucleophilic addition. This transformation is critical for synthesizing bioactive molecules, including enzyme inhibitors .

Reaction Conditions :

  • Reagents : Hydroxylamine hydrochloride, sodium bicarbonate

  • Solvent : Dichloromethane

  • Temperature : Room temperature (20–25°C)

  • Time : 4–6 hours

Mechanism :
The cyano group undergoes nucleophilic attack by hydroxylamine, forming an amidoxime intermediate. The reaction proceeds via a two-step mechanism:

  • Initial protonation of the cyano nitrogen.

  • Nucleophilic addition of hydroxylamine, followed by tautomerization.

Yield : 89% (reported for compound 78 in )

Product :
N-[2-(Trifluoromethyl)phenyl]-2-amidoximeacetamide

Substitution Reactions

The acetamide moiety can undergo substitution under acidic or basic conditions:

Nucleophilic Substitution :

  • Reagents : Alkyl/aryl amines

  • Conditions : DMF, 60°C, 12 hours

  • Product : N-Alkylated/N-arylated derivatives

Example :
Reaction with benzylamine yields N-Benzyl-2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide, though specific yields remain unreported .

Reduction Reactions

The cyano group is reducible to an amine under standard conditions:

Reagents :

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether

  • Hydrogen gas with palladium catalyst

Product :
2-Amino-N-[2-(trifluoromethyl)phenyl]acetamide

Applications :
Reduced derivatives serve as precursors for secondary amine-based pharmaceuticals .

Mechanistic and Kinetic Insights

  • Amidoxime Formation : Second-order kinetics observed, with rate dependence on hydroxylamine concentration .

  • Steric Effects : The ortho-trifluoromethyl group hinders nucleophilic attack at the acetamide carbonyl, directing reactivity toward the cyano group .

Scientific Research Applications

2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the trifluoromethyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (-CF₃, -Br) correlate with higher yields (89–95%), likely due to enhanced electrophilicity of the amine intermediate .
  • Bulky substituents (e.g., -C₃H₇ in compound 74) result in lower-melting-point oils, whereas planar groups (e.g., -OCH₃) favor crystalline solids .

Functional Group Modifications

Cyano Group Replacement

Compound Functional Group Molecular Weight Applications
Target Compound -CN 228.17 Drug intermediates
ZK036 -NHCH₃ 232.21 Unreported bioactivity

The cyano group’s strong electron-withdrawing nature enhances electrophilicity, critical in nucleophilic substitution reactions during drug synthesis.

Nitro-Substituted Derivatives

2-Cyano-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide () introduces a nitro (-NO₂) group, increasing molecular polarity and oxidative stability:

  • Applications : Used in pesticide intermediates and dye synthesis .
  • Storage : Stable at room temperature, unlike hygroscopic analogs .

Biological Activity

2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide, with the molecular formula C10H7F3N2O and a molecular weight of approximately 228.17 g/mol, is a compound characterized by its cyano and trifluoromethyl functional groups. These structural features suggest significant potential for biological activity, particularly in the realms of cancer treatment and anti-inflammatory applications.

Chemical Structure and Properties

The compound features:

  • Cyano Group (-C≡N) : Known for its reactivity in nucleophilic addition reactions.
  • Trifluoromethyl Group (-CF3) : Influences the compound's electronic properties, enhancing reactivity in electrophilic aromatic substitution reactions.
  • Amide Bond (C=O-NH) : Can undergo hydrolysis under acidic or basic conditions.

This unique combination of functional groups makes this compound a candidate for various biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition is particularly relevant for rapidly dividing cells, such as those found in tumors. In vitro assays have demonstrated its effectiveness in reducing cancer cell proliferation by targeting metabolic pathways essential for tumor growth .

Anti-inflammatory Effects

Compounds containing cyano and trifluoromethyl groups are often associated with anti-inflammatory properties. Studies suggest that this compound may modulate biological pathways related to inflammation, although specific mechanisms remain to be fully elucidated .

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit specific enzymes associated with cancer cell proliferation. For instance, assays conducted on various cancer cell lines revealed significant reductions in cell viability upon treatment with this compound .

Table 1: Summary of Biological Activity Assays

Assay TypeTarget Enzyme/PathwayResult
Enzyme InhibitionDihydroorotate dehydrogenaseSignificant inhibition observed
Cell ViabilityCancer cell linesReduced viability in treated cells
Inflammation ModulationCytokine productionPotential reduction in inflammatory markers

Structural Activity Relationship (SAR)

The structural characteristics of this compound have been compared with similar compounds to understand its biological activity better. The presence of trifluoromethyl and cyano groups has been linked to enhanced potency in inhibiting various biological targets .

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight
This compoundC10H7F3N2O228.17 g/mol
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamideC10H7F3N2O228.17 g/mol
N-(4-Trifluoromethylphenyl)acetamideC9H8F3N201.17 g/mol

Q & A

Q. What are the optimized synthetic routes for 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation between cyanoacetic acid and 2-(trifluoromethyl)aniline derivatives under acidic or basic conditions. For example, similar acetamide derivatives are synthesized using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours . Key factors include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification.
  • Catalyst: Piperidine or DMAP improves nucleophilic substitution efficiency.
  • Temperature: Low temperatures (0–5°C) minimize side reactions like hydrolysis of the cyano group.
  • Workup: Acidic quenching followed by recrystallization or column chromatography yields purities >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H NMR: A singlet at δ ~3.99 ppm corresponds to the methylene protons adjacent to the cyano group. Aromatic protons from the 2-(trifluoromethyl)phenyl group appear as multiplets between δ 7.13–7.87 ppm .
  • ¹⁹F NMR: A triplet at δ -126.08 ppm confirms the trifluoromethyl group .
  • IR Spectroscopy: Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch) are diagnostic .
  • Mass Spectrometry: The molecular ion [M+H]⁺ at m/z 229.17 aligns with the molecular formula C₁₀H₇F₃N₂O .

Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?

Methodological Answer:

  • Solubility: Use a shake-flask method with HPLC quantification. The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) and ethanol (10–20 mg/mL) .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; instability in acidic conditions suggests susceptibility to hydrolysis .

Advanced Research Questions

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound, particularly regarding the trifluoromethyl and cyano groups?

Methodological Answer: SAR studies focus on modifying substituents while retaining the acetamide backbone:

Derivative Modification Hypothesized Impact
2-Methylamino-N-[2-(trifluoromethyl)phenyl]acetamide Replacement of cyano with methylaminoEnhanced hydrogen bonding with target
2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Introduction of piperazine ringImproved solubility and bioavailability

Q. What in vitro or in vivo models are appropriate for evaluating the biological activity of this compound, especially in cancer research?

Methodological Answer:

  • In Vitro: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. IC₅₀ values <10 μM suggest therapeutic potential .
  • In Vivo: Xenograft models (e.g., nude mice with HT-29 tumors) evaluate tumor suppression. Dose at 10–50 mg/kg/day intraperitoneally; monitor apoptosis via TUNEL staining .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Dose-Response Analysis: Ensure consistent dosing (e.g., molarity vs. weight/volume).
  • Assay Validation: Replicate studies using standardized protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).
  • Metabolite Profiling: Use LC-MS to identify degradation products that may confound results .

Q. What advanced analytical techniques are recommended for assessing purity and detecting trace impurities?

Methodological Answer:

  • UPLC-MS/MS: Detects impurities at <0.1% levels. Monitor for byproducts like hydrolyzed cyano groups (e.g., carboxylic acid derivatives) .
  • X-ray Crystallography: Confirms crystal structure and identifies polymorphic forms affecting bioavailability .

Q. What computational methods are used to predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to apoptosis-related targets (e.g., Bcl-2 or caspase-3). The trifluoromethyl group shows hydrophobic interactions with enzyme pockets .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.